2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-4-26(5-2)15-8-16-27-22(18-13-11-17(3)12-14-18)21-23(28)19-9-6-7-10-20(19)30-24(21)25(27)29/h6-7,9-14,22H,4-5,8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQPGXREAUNIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known by its CAS number 631866-86-9, is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H28N2O3
- Molecular Weight : 404.51 g/mol
- Structure : The compound features a dihydrochromeno-pyrrole framework which is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit notable antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes , particularly those involved in metabolic pathways. For instance, it has been linked to the inhibition of glucokinase, which plays a crucial role in glucose metabolism .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of related compounds against SARS-CoV-2. The chromeno[2,3-c]pyrrole derivatives have shown promise as inhibitors of the main protease (Mpro) of the virus, suggesting potential applications in antiviral drug development .
The biological activity of this compound is attributed to its ability to interact with various cellular targets. Its structure allows it to bind effectively to enzyme active sites or receptor sites, modulating their activity.
Potential Mechanisms:
- Free Radical Scavenging : The compound's antioxidant properties may stem from its ability to donate electrons to free radicals.
- Enzyme Binding : The dihydrochromeno structure may facilitate binding to target enzymes like glucokinase and proteases.
Study 1: Antioxidant Efficacy
A study published in 2021 demonstrated that derivatives of chromeno[2,3-c]pyrroles exhibited significant antioxidant activity in vitro. The study utilized DPPH and ABTS assays to quantify the radical scavenging ability of these compounds. Results indicated a dose-dependent response with IC50 values comparable to standard antioxidants like ascorbic acid .
Study 2: Antiviral Activity Against SARS-CoV-2
In another study focusing on antiviral properties, researchers synthesized several chromeno[2,3-c]pyrrole derivatives and evaluated their inhibitory effects on SARS-CoV-2 Mpro. The results showed that certain derivatives had IC50 values in the low micromolar range, suggesting strong potential as lead compounds for further antiviral drug development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold is highly tunable, with variations in aryl (R) and alkyl (R') substituents leading to diverse biological and physicochemical properties. Key analogs include:
Key Differences and Trends
Aryl Substituents :
- Electron-donating groups (e.g., 3,4-dimethoxy in NCGC00538279) enhance receptor binding in ghrelin ligands by stabilizing π-π interactions .
- Electron-withdrawing groups (e.g., 2-fluoro in AV-C) improve metabolic stability and antiviral potency by modulating electronic density .
- p-Tolyl in the target compound likely balances lipophilicity and steric bulk, though activity data are lacking.
Alkyl Side Chains: Diethylamino vs. dimethylamino: Diethylamino groups (target compound) increase basicity and membrane permeability compared to dimethylamino (NCGC00538279) . Thiadiazole rings (AV-C) introduce rigidity and hydrogen-bonding capacity, critical for TRIF pathway activation .
Biological Activity: NCGC00538279 exhibits nanomolar affinity for GHSR1a (EC50 = 12 nM), attributed to its 3,4-dimethoxyaryl and dimethylamino groups . AV-C activates ISRE-dependent luciferase expression (12-fold induction at 10 µM), correlating with broad-spectrum antiviral effects .
Research Findings and Implications
Structure-Activity Relationships (SAR): Aryl substituents dictate target selectivity (e.g., 3,4-dimethoxy for GHSR1a vs. 2-fluoro for TRIF) . Alkyl chains influence pharmacokinetics; longer chains (e.g., diethylaminopropyl) may prolong half-life but reduce solubility .
Therapeutic Potential: AV-C’s antiviral activity (IC50 = 0.5–2 µM against Zika virus) demonstrates the scaffold’s applicability in infectious disease . Ghrelin receptor ligands like NCGC00538279 are candidates for metabolic disorders .
Synthetic Scalability :
- Libraries of >200 analogs (e.g., ’s 223 compounds) enable rapid SAR exploration without chromatography .
Q & A
Q. What are the standard synthetic protocols for preparing this compound and its derivatives?
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:
- Mixing aryl aldehydes (e.g., p-tolyl derivatives) with primary amines (e.g., diethylaminopropyl) in dry ethanol, followed by addition of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate.
- Heating at 40°C for 15–20 minutes, followed by refluxing at 80°C for 20 hours.
- Isolation via crystallization (yields: 43–86%; purity >95% by HPLC) .
Q. What analytical techniques are recommended for structural characterization?
- LC-MS and HPLC for purity assessment.
- Melting point analysis (automated systems like MPA100 OptiMelt).
- Elemental analysis (CHNS via gravimetric/titrimetric methods) to confirm molecular composition .
Q. What starting materials and substituents are compatible with the core synthesis?
- Aryl aldehydes : Tolerate methoxy, methyl, halogen, benzyl, and allyl groups.
- Primary amines : Aliphatic and substituted amines (e.g., diethylaminopropyl).
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates : Accept methyl, chloro, and fluoro substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields or reduce side products?
- Solvent choice : Dry ethanol or dioxane minimizes side reactions.
- Stoichiometry : Use a 1.1:1 ratio of amine to aldehyde for aldehydes with phenolic hydroxyl groups.
- Heating duration : Adjust based on substituent electronics (e.g., 2 hours for donor groups, 15–20 minutes for acceptor groups) .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Combinatorial libraries : Utilize 223 derivatives from the parent compound by varying substituents on the aryl aldehyde and amine components.
- Functionalization : Post-synthetic modification via hydrazine hydrate ring-opening to generate 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, which are bioactive scaffolds .
Q. How should researchers address discrepancies in reaction outcomes (e.g., low yields with specific substituents)?
- Electronic effect analysis : Donor substituents (e.g., methoxy) slow cyclization, requiring extended heating.
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust heating times dynamically .
Q. What computational or theoretical frameworks can predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Model electronic effects of substituents on cyclization kinetics.
- Molecular docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using prior structural data from related chromeno-pyrrole-diones .
Data Analysis & Experimental Design
Q. How to validate the reproducibility of synthetic protocols across labs?
- Standardized conditions : Adopt the published protocol (dry ethanol, 80°C reflux) and validate purity via HPLC.
- Cross-lab comparison : Replicate 25 randomly selected compounds from the combinatorial library to confirm yields (±5% deviation) .
Q. What methodologies resolve challenges in scaling up synthesis (e.g., gram-scale)?
- Crystallization optimization : Replace chromatography with ethanol/water recrystallization for large batches.
- Solvent volume reduction : Use high-boiling solvents (e.g., dioxane) to minimize evaporation losses .
Future Directions & Interdisciplinary Applications
Q. How can prior synthetic studies inform new research on analogous heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
